REACTION_CXSMILES
|
C([SiH](CC)CC)C.[CH2:8]([C:15]1(O)[C:23]2[C:18](=[CH:19][CH:20]=[C:21]([Cl:24])[CH:22]=2)[C:17](=[O:25])[NH:16]1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(C1(O)C2C(=CC(Cl)=CC=2)C(=O)N1)C1C=CC=CC=1>C(O)(C(F)(F)F)=O>[CH2:8]([CH:15]1[C:23]2[C:18](=[CH:19][CH:20]=[C:21]([Cl:24])[CH:22]=2)[C:17](=[O:25])[NH:16]1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
3-benzyl-5-chloro-3-hydroxy-2,3-dihydro-isoindol-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1(NC(C2=CC=C(C=C12)Cl)=O)O
|
Name
|
3-benzyl-6-chloro-3-hydroxy-2,3-dihydro-isoindol-1-one
|
Quantity
|
5.47 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1(NC(C2=CC(=CC=C12)Cl)=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was treated with a satd
|
Type
|
EXTRACTION
|
Details
|
aq. NaHCO3 solution (30 mL) and extracted with DCM (2×30 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
CUSTOM
|
Details
|
dried over anhy
|
Type
|
FILTRATION
|
Details
|
Na2SO4, filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crude
|
Type
|
ADDITION
|
Details
|
mixture of products
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1NC(C2=CC=C(C=C12)Cl)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.03 g | |
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |